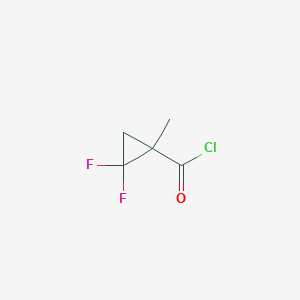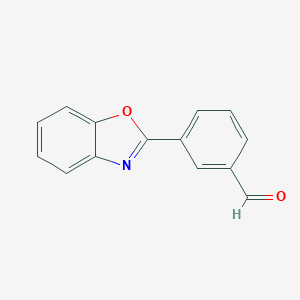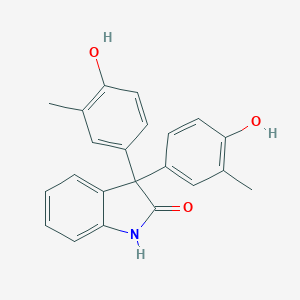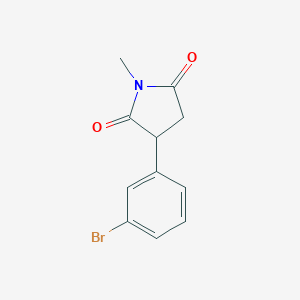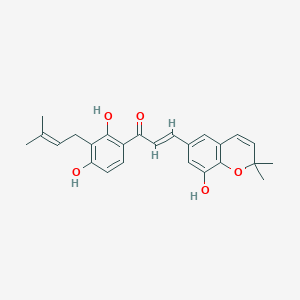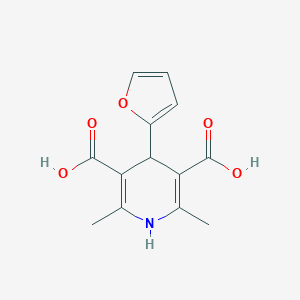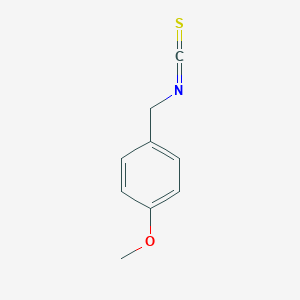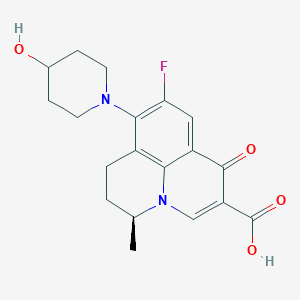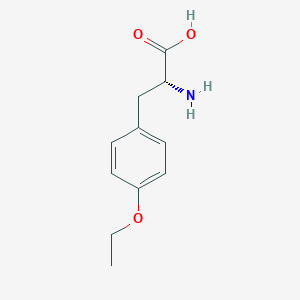![molecular formula C17H26N2S2 B139971 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol CAS No. 135937-66-5](/img/structure/B139971.png)
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol
概要
説明
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects.
科学的研究の応用
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been widely used in scientific research as a tool to study the dopaminergic system. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals. This has been used as a model to study the pathogenesis of Parkinson's disease and to test potential treatments for the disease.
作用機序
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol is metabolized in the brain by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopaminergic neurons through the dopamine transporter. MPP+ then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
生化学的および生理学的効果
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals. It has also been shown to induce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been widely used as a tool to study the dopaminergic system and Parkinson's disease. It has the advantage of selectively destroying dopaminergic neurons in the substantia nigra, which mimics the pathogenesis of Parkinson's disease. However, it also has limitations, including the fact that it only models a subset of Parkinson's disease cases and that it does not fully replicate the complexity of the disease.
将来の方向性
There are several future directions for research on 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol. One direction is to further explore the mechanisms underlying its selective toxicity to dopaminergic neurons. Another direction is to use 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol as a tool to study the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Additionally, there is a need to develop new animal models that more accurately reflect the complexity of Parkinson's disease.
特性
CAS番号 |
135937-66-5 |
|---|---|
製品名 |
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol |
分子式 |
C17H26N2S2 |
分子量 |
322.5 g/mol |
IUPAC名 |
2-methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol |
InChI |
InChI=1S/C17H26N2S2/c1-6-11-21-17(4,5)13-19-15-10-8-7-9-14(15)18-12-16(2,3)20/h1,7-10,18-20H,11-13H2,2-5H3 |
InChIキー |
SYBLQBKYOUYTMO-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC1=CC=CC=C1NCC(C)(C)SCC#C)S |
正規SMILES |
CC(C)(CNC1=CC=CC=C1NCC(C)(C)SCC#C)S |
その他のCAS番号 |
135937-66-5 |
同義語 |
T 691 T-691 T691 Tc-99m-T691 technetium-99m-N1-(2-mercapto-2-methylpropyl)-N2-(2-propargylthio-2-methylpropyl)-1,2-benzenediamine |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
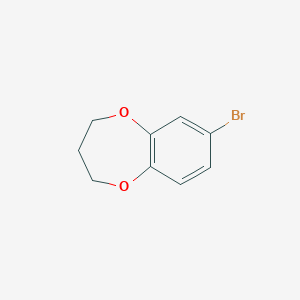
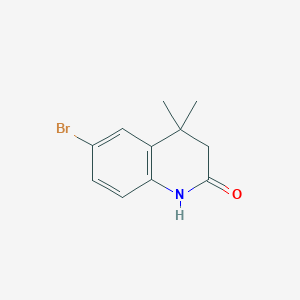
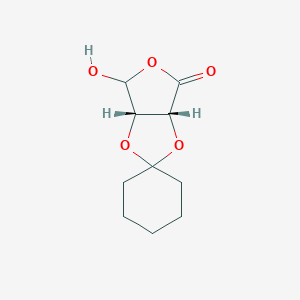
![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
